N-(5-methyl-1,3-thiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide
Overview
Description
N-(5-methyl-1,3-thiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide is a useful research compound. Its molecular formula is C11H14N4OS2 and its molecular weight is 282.4 g/mol. The purity is usually 95%.
The exact mass of the compound 2-(isopropylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide is 282.06090343 g/mol and the complexity rating of the compound is 303. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Chemical Properties
Researchers have developed methodologies for synthesizing various thiazole derivatives, including compounds structurally related to 2-(isopropylamino)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazole-4-carboxamide. These syntheses often aim at exploring the chemical reactivity, creating novel compounds with potential biological activities, or understanding the structural dynamics of thiazole derivatives. For instance, the synthesis of novel thiazolo[5,4-d]pyrimidines used 2-methylsulphanyl-5-aminothiazole-4-carboxamide as a precursor, demonstrating the chemical versatility of thiazole derivatives in creating heteroaryl motifs with potential pharmacological properties (Chattopadhyay et al., 2010).
Biological Activities and Potential Therapeutic Applications
Several studies have investigated the biological activities of thiazole derivatives, identifying compounds with promising therapeutic applications. For example, the discovery of potent, orally active inhibitors based on the thiazolone structure, such as AMG 221, highlights the potential of these compounds in medical applications. AMG 221 showed efficacy in reducing blood glucose and insulin levels in diet-induced obesity mice, indicating its potential as a therapeutic agent (Véniant et al., 2010).
Antiviral and Antimicrobial Applications
The exploration of thiazole derivatives for antiviral and antimicrobial activities has led to the identification of compounds with significant efficacy against various pathogens. For instance, certain thiazole C-nucleosides demonstrated in vitro activity against herpes virus and potential as inhibitors of purine nucleotide biosynthesis, showcasing the antiviral capabilities of thiazole derivatives (Srivastava et al., 1977).
Antitumor and Anticancer Properties
The search for new antitumor agents has also involved thiazole derivatives, with some compounds showing potent antitumor activity in preclinical assays. The dual Src/Abl kinase inhibitor BMS-354825 is a notable example, demonstrating significant antiproliferative activity against both hematological and solid tumor cell lines (Lombardo et al., 2004).
Properties
IUPAC Name |
N-(5-methyl-1,3-thiazol-2-yl)-2-(propan-2-ylamino)-1,3-thiazole-4-carboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS2/c1-6(2)13-11-14-8(5-17-11)9(16)15-10-12-4-7(3)18-10/h4-6H,1-3H3,(H,13,14)(H,12,15,16) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DJLQGHVIWYDOEC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(S1)NC(=O)C2=CSC(=N2)NC(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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